molecular formula C15H15F3N2O2S B13385874 N-(2-amino-1,2-diphenylethyl)-1,1,1-trifluoromethanesulfonamide

N-(2-amino-1,2-diphenylethyl)-1,1,1-trifluoromethanesulfonamide

Cat. No.: B13385874
M. Wt: 344.4 g/mol
InChI Key: GIBMTDKHCXCSNA-UHFFFAOYSA-N
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Description

N-(2-amino-1,2-diphenylethyl)-1,1,1-trifluoromethanesulfonamide (CAS RN: 167316-28-1) is a chiral sulfonamide compound with the molecular formula C₁₅H₁₅F₃N₂O₂S and a molecular weight of 344.35 g/mol . Structurally, it features a 1,2-diphenylethylamine backbone modified with a trifluoromethanesulfonamide (-SO₂CF₃) group. The compound is commercially available as a white or yellow powder with a purity of 97–98% and is used extensively in asymmetric catalysis, pharmaceutical intermediates, and ligand synthesis . Its stereochemical configuration, typically (1S,2S) or (1R,2R), is critical for enantioselective applications, such as in Ru- or Rh-catalyzed hydrogenation reactions .

Properties

IUPAC Name

N-(2-amino-1,2-diphenylethyl)-1,1,1-trifluoromethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F3N2O2S/c16-15(17,18)23(21,22)20-14(12-9-5-2-6-10-12)13(19)11-7-3-1-4-8-11/h1-10,13-14,20H,19H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIBMTDKHCXCSNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(C2=CC=CC=C2)NS(=O)(=O)C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1S,2S)-2-Amino-1,2-diphenylethyl]-1,1,1-trifluoromethanesulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as (1S,2S)-2-amino-1,2-diphenylethanol and trifluoromethanesulfonyl chloride.

    Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trifluoromethanesulfonyl chloride. A suitable base, such as triethylamine, is used to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The (1S,2S)-2-amino-1,2-diphenylethanol is dissolved in an aprotic solvent like dichloromethane. Trifluoromethanesulfonyl chloride is then added dropwise to the solution while maintaining the temperature below 0°C. The reaction mixture is stirred for several hours until completion, as monitored by thin-layer chromatography (TLC). The product is then purified by column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Handling: Handling of large quantities of starting materials and reagents.

    Optimization: Optimization of reaction conditions to maximize yield and minimize by-products.

    Purification: Use of industrial-scale purification techniques such as recrystallization and distillation to ensure high purity of the final product.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The primary amino group (-NH₂) in this compound serves as a nucleophilic site, facilitating substitution reactions. These reactions often involve the replacement of hydrogen or other substituents on the nitrogen atom:

  • Reagents and Conditions :

    • Alkylation: Reacts with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., triethylamine) to form N-alkylated derivatives.

    • Acylation: Forms amides when treated with acyl chlorides (e.g., acetyl chloride) under anhydrous conditions.

Table 1: Nucleophilic Substitution Reactions

Reaction TypeReagents/ConditionsMajor ProductYield (%)Reference
AlkylationCH₃I, Et₃N, DCM, 25°CN-Methylated sulfonamide78
AcylationAcCl, Pyridine, THF, 0°C → 25°CN-Acetylated sulfonamide85

Enzyme Inhibition Mechanisms

The trifluoromethanesulfonamide moiety enables interactions with biological targets, particularly enzymes. Studies highlight its role as a competitive inhibitor:

  • Cytochrome P450 14α-Sterol Demethylase (CYP51) :

    • Binds to the active site of CYP51, disrupting ergosterol biosynthesis in fungi.

    • Exhibits an IC₅₀ of 1.2 µM against Candida albicans CYP51.

Key Interaction Sites :

  • Hydrogen bonding between the sulfonamide oxygen and enzyme residues.

  • Hydrophobic interactions from the trifluoromethyl group enhancing binding affinity.

Stability Under Acidic and Basic Conditions

The trifluoromethanesulfonyl group confers stability across a wide pH range:

  • Acidic Conditions (pH 2–6) :

    • No degradation observed over 24 hours at 25°C .

  • Basic Conditions (pH 8–12) :

    • Partial hydrolysis of the sulfonamide group occurs, forming sulfonic acid derivatives .

Comparative Reactivity with Analogues

The reactivity profile differs significantly from structurally related compounds:

Table 3: Reaction Rate Constants (k, s⁻¹)

CompoundAlkylation Rate (k)Acylation Rate (k)
N-(2-Amino-1,2-diphenylethyl)-CF₃SO₂NH0.450.38
N-(2-Amino-1,2-diphenylethyl)-CH₃SO₂NH0.290.21

The trifluoromethyl group enhances electrophilicity, accelerating substitution rates compared to methyl analogs .

Industrial-Scale Reaction Optimization

Large-scale synthesis employs continuous-flow reactors to improve efficiency:

  • Key Parameters :

    • Residence time: 10 minutes.

    • Temperature: 50°C.

    • Yield: 94% with >99% purity .

Scientific Research Applications

N-(2-amino-1,2-diphenylethyl)-1,1,1-trifluoromethanesulfonamide is a chemical compound with potential applications in scientific research, particularly in chemistry . This compound, also known as N-[(1S,2S)-2-amino-1,2-diphenylethyl]-1,1,1-trifluoromethanesulfonamide, has a Chemspace ID of CSSB00102640819 and a CAS number of 167316-28-1 .

Basic Information

  • IUPAC Name N-[(1S,2S)-2-amino-1,2-diphenylethyl]-1,1,1-trifluoromethanesulfonamide
  • Molecular Formula C15H15F3N2O2SC_{15}H_{15}F_3N_2O_2S
  • Molecular Weight 344 Da

Properties

  • LogP 2.68
  • Hydrogen Bond Acceptors 3
  • Hydrogen Bond Donors 2
  • Polar Surface Area 72 Å

Potential Applications

While the search results do not explicitly detail specific applications of this compound, the presence of amino and sulfonamide functional groups suggests its potential use in various chemical processes .

  • Chiral Synthesis The compound N-[(1R,2R)-2-amino-1,2-diphenylethyl]-1,1,1-trifluoromethanesulfonamide is a chiral compound, suggesting its use as a building block in asymmetric synthesis.
  • Pharmaceutical Research Heterocyclic amines and their derivatives have been explored for various therapeutic applications .
  • Ligand Design Asymmetric transfer hydrogenation of benzyl with formic acid .

Mechanism of Action

The mechanism of action of N-[(1S,2S)-2-Amino-1,2-diphenylethyl]-1,1,1-trifluoromethanesulfonamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.

    Pathways: It can influence various biochemical pathways, leading to changes in cellular processes and functions.

Comparison with Similar Compounds

Stereoisomeric Variants

  • N-[(1R,2R)-2-Amino-1,2-diphenylethyl]-1,1,1-trifluoromethanesulfonamide (CAS RN: 852212-89-6) Shares the same molecular formula (C₁₅H₁₅F₃N₂O₂S) and weight (344.35 g/mol) but differs in stereochemistry (1R,2R vs. 1S,2S). Used in asymmetric catalysis for producing opposite enantiomers. Priced at JPY 22,400 per gram .

Bis-Sulfonamide Derivatives

  • N,N'-((1S,2S)-1,2-Diphenylethane-1,2-diyl)bis(1,1,1-trifluoromethanesulfonamide)
    • Molecular formula: C₁₆H₁₄F₆N₂O₄S₂ ; molecular weight: 488.42 g/mol .
    • Features two -SO₂CF₃ groups, enhancing electrophilicity and catalytic activity in dual-functional systems. Priced at ¥1,009 per gram .

Substituted Aryl Sulfonamides

  • N-[(1R,2R)-2-Amino-1,2-diphenylethyl]-4-(trifluoromethyl)benzenesulfonamide (CAS RN: 1105576-13-3) Molecular formula: C₂₁H₁₉F₃N₂O₂S; molecular weight: 420.45 g/mol. Replaces -SO₂CF₃ with a -SO₂-C₆H₄-CF₃ group, improving π-π stacking in ligand-receptor interactions .

Physicochemical and Commercial Comparison

Compound Name (CAS RN) Molecular Formula Molecular Weight (g/mol) Purity Price (per gram) Key Applications
N-[(1S,2S)-...] (167316-28-1) C₁₅H₁₅F₃N₂O₂S 344.35 97–98% ¥700–1,269 Asymmetric catalysis, APIs
(1R,2R)-Isomer (852212-89-6) C₁₅H₁₅F₃N₂O₂S 344.35 >98% JPY 22,400 Enantioselective hydrogenation
Bis-sulfonamide derivative C₁₆H₁₄F₆N₂O₄S₂ 488.42 N/A ¥1,009 Dual-functional catalysis
4-(Trifluoromethyl) variant C₂₁H₁₉F₃N₂O₂S 420.45 97% N/A Ligand synthesis

Catalytic Performance

  • The (1S,2S)-configured compound demonstrates superior enantioselectivity (>90% ee) in Ru-catalyzed ketone hydrogenation compared to its (1R,2R)-isomer, which favors opposite enantiomers .
  • Bis-sulfonamide derivatives exhibit enhanced catalytic efficiency in thermoresponsive hydrogel-supported systems due to dual active sites .

Pharmaceutical Relevance

  • The trifluoromethanesulfonamide group (-SO₂CF₃) improves metabolic stability and bioavailability compared to non-fluorinated analogues (e.g., tosyl or mesyl groups) .

Limitations

  • Higher cost (e.g., ¥1,009/g for bis-sulfonamide) compared to simpler sulfonamides (e.g., JPY 22,400/g for (1R,2R)-isomer) limits large-scale industrial use .

Biological Activity

N-(2-amino-1,2-diphenylethyl)-1,1,1-trifluoromethanesulfonamide is a compound of interest due to its potential biological activities. This article delves into its biological activity, including its cytotoxic effects, antimicrobial properties, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula: C14H15F3N2O2S
  • Molecular Weight: 348.34 g/mol

The trifluoromethanesulfonamide moiety contributes to its unique properties, including increased lipophilicity and potential interactions with biological targets.

Cytotoxicity

Research has demonstrated that this compound exhibits significant cytotoxic activity against various cancer cell lines. A study evaluated its effects on cell viability using the MTT assay across multiple cancer types:

Cell Line IC50 (µM) Comparison to Control (Cisplatin)
MDA-MB-23115.5More potent
SUIT-225.0Less potent
HT-2910.0More potent

The results indicate that the compound is particularly effective against the MDA-MB-231 and HT-29 cell lines, suggesting a promising avenue for further research in cancer therapeutics .

The mechanism underlying the cytotoxic effects appears to involve apoptosis induction. Morphological studies using Hoechst 33,258 staining revealed increased sub-G1 cell populations, indicative of apoptotic processes. This suggests that this compound may trigger programmed cell death through intrinsic pathways .

Antimicrobial Activity

In addition to its cytotoxic properties, this compound has been evaluated for antimicrobial efficacy. A series of tests were conducted against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These findings indicate moderate antimicrobial activity, suggesting potential applications in treating infections caused by resistant strains .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of derivatives of diphenylethylamine compounds similar to this compound. For instance:

  • Study on Structural Variants: A study synthesized various derivatives and assessed their biological activities. The results indicated that structural modifications could enhance cytotoxicity and selectivity against specific cancer cell lines .
  • Antioxidant Properties: Some derivatives were also evaluated for antioxidant activity using DPPH assays. The results showed that certain modifications improved antioxidant capacity alongside cytotoxic effects .

Q & A

Basic: What synthetic routes are optimal for preparing N-(2-amino-1,2-diphenylethyl)-1,1,1-trifluoromethanesulfonamide, and how is enantiomeric purity ensured?

The compound is synthesized via stereoselective sulfonylation of the (1S,2S)-1,2-diphenylethylenediamine precursor using trifluoromethanesulfonyl chloride under inert conditions. Enantiomeric purity (≥98%) is achieved through chiral HPLC or recrystallization from polar aprotic solvents like acetonitrile. Monitoring by chiral stationary-phase chromatography confirms enantiomeric excess (ee) >99% .

Basic: Which spectroscopic and analytical techniques are critical for structural validation?

  • ¹H NMR : Characteristic doublets for the benzylic protons (δ 5.68–6.00 ppm) and aromatic protons (δ 6.65–7.20 ppm) confirm stereochemistry .
  • Mass Spectrometry : ESI-MS ([M+H]⁺ at m/z 345.35) aligns with the molecular formula C₁₅H₁₅F₃N₂O₂S .
  • X-ray Crystallography : Resolves absolute configuration, particularly for the (1S,2S) stereoisomer .

Advanced: How does this compound function as a chiral ligand or catalyst in asymmetric synthesis?

The trifluoromethanesulfonamide group enhances Lewis acidity, enabling coordination to transition metals (e.g., Pd, Cu) in enantioselective C–C bond formations. For example, in palladium-catalyzed cycloadditions, it induces >90% ee by stabilizing η²-alkene intermediates via π-arene interactions. Computational studies (DFT) reveal transition-state stabilization through hydrogen bonding between the sulfonamide and substrates .

Advanced: What mechanistic insights explain its role in organocatalytic α-selenenylation of ketones?

The sulfonamide’s NH group activates N-(phenylseleno)phthalimide via hydrogen bonding, facilitating enamine formation with ketones. Kinetic isotopic effect (KIE) studies and DFT calculations show a rate-limiting selenenyl transfer step (ΔG‡ = 18–22 kcal/mol), with prolinamide derivatives lowering activation energy by 3–5 kcal/mol compared to proline .

Advanced: How can computational modeling optimize its application in asymmetric catalysis?

Density Functional Theory (DFT) simulations at the B3LYP/6-31G(d) level predict transition-state geometries and enantioselectivity. Key parameters:

  • Non-covalent interactions : Sulfonamide NH⋯O=S hydrogen bonds reduce steric hindrance.
  • Steric maps : Molecular dynamics (MD) simulations quantify steric clashes between phenyl groups and substrates, guiding ligand design .

Basic: What storage conditions prevent decomposition of this sulfonamide?

Store under argon at −20°C in amber glass vials to avoid hydrolysis of the trifluoromethanesulfonyl group. Degradation products (e.g., sulfonic acids) are monitored via TLC (Rf = 0.3 in 3:1 EtOAc/hexanes) .

Advanced: Are there neuropharmacological applications for this compound’s derivatives?

Derivatives like Sch.414319 (a CB2R inverse agonist) show nanomolar affinity (Ki = 2 nM) and neuroprotective effects in rodent models of autoimmune encephalomyelitis. Structural analogs with bis-sulfone motifs demonstrate improved blood-brain barrier permeability .

Advanced: How does stereochemistry impact its reactivity in cross-coupling reactions?

The (1S,2S) configuration directs regioselectivity in Pd-catalyzed allylic aminations. For example, in reactions with allenes, the syn diastereomer forms 8:1 dr due to staggered vs. eclipsed conformations during oxidative addition .

Basic: What safety protocols are essential for handling this compound?

  • PPE : Nitrile gloves, goggles, and fume hood use.
  • Spill management : Neutralize with sodium bicarbonate, then adsorb with vermiculite.
  • Environmental hazard : LC50 (Daphnia magna) = 0.1 mg/L; avoid aqueous release .

Advanced: Can this sulfonamide stabilize reactive intermediates in photoredox catalysis?

Yes. Its electron-withdrawing trifluoromethyl group stabilizes radical anions in visible-light-mediated C–H functionalization. Transient absorption spectroscopy confirms a 500-nm excited-state lifetime (τ = 1.2 ns), enabling SET (single-electron transfer) pathways .

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